molecular formula C12H22N2O B12884229 N-(Hexahydro-1H-pyrrolizin-2-yl)-2-methylbutanamide CAS No. 2072-58-4

N-(Hexahydro-1H-pyrrolizin-2-yl)-2-methylbutanamide

Cat. No.: B12884229
CAS No.: 2072-58-4
M. Wt: 210.32 g/mol
InChI Key: MJBYAEXHDRDVDM-UHFFFAOYSA-N
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Description

N-(Hexahydro-1H-pyrrolizin-2-yl)-2-methylbutanamide is a bicyclic amide compound featuring a pyrrolizidine core fused with a substituted butanamide moiety. The pyrrolizidine system (a bicyclic structure comprising two fused pyrrolidine rings) confers rigidity and stereochemical complexity, while the 2-methylbutanamide side chain introduces steric and electronic effects that influence reactivity and intermolecular interactions. This compound has been studied in crystallographic contexts, particularly in hydrogen-bonded networks, due to its unique structural features. For example, its hemi-hydrochloride salt form exhibits an unusually short intermolecular N–H⋯N hydrogen bond (2.69 Å), as observed in single-crystal X-ray studies . The monoclinic crystal system (space group C2/c) and lattice parameters (e.g., $a = 20.2125$ Å, $b = 9.6926$ Å) further highlight its ordered packing behavior .

Properties

CAS No.

2072-58-4

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

N-(2,3,5,6,7,8-hexahydro-1H-pyrrolizin-2-yl)-2-methylbutanamide

InChI

InChI=1S/C12H22N2O/c1-3-9(2)12(15)13-10-7-11-5-4-6-14(11)8-10/h9-11H,3-8H2,1-2H3,(H,13,15)

InChI Key

MJBYAEXHDRDVDM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(=O)NC1CC2CCCN2C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Hexahydro-1H-pyrrolizin-2-yl)-2-methylbutanamide typically involves the reaction of hexahydro-1H-pyrrolizin-2-amine with 2-methylbutanoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

  • Dissolve hexahydro-1H-pyrrolizin-2-amine in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add 2-methylbutanoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product using an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Hexahydro-1H-pyrrolizin-2-yl)-2-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or amides.

    Reduction: Amines.

    Substitution: Various substituted amides or other derivatives.

Scientific Research Applications

N-(Hexahydro-1H-pyrrolizin-2-yl)-2-methylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(Hexahydro-1H-pyrrolizin-2-yl)-2-methylbutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

This compound shares a tertiary amide group but replaces the pyrrolizidine core with a benzamide moiety. Key differences include:

  • Functional Groups : The benzamide derivative contains an N,O-bidentate directing group (hydroxy and carbonyl), making it suitable for metal-catalyzed C–H bond functionalization . In contrast, the pyrrolizidine-based compound lacks such directing groups but exhibits stronger hydrogen-bonding propensity due to its bicyclic amine structure .
  • Synthesis: The benzamide derivative is synthesized via reaction of 3-methylbenzoyl chloride or 3-methylbenzoic acid with 2-amino-2-methyl-1-propanol . The pyrrolizidine analog likely requires more complex multistep synthesis to assemble the bicyclic core.
  • Applications : The benzamide compound is tailored for catalytic applications, while the pyrrolizidine derivative’s rigid structure makes it a candidate for crystallographic studies or chiral templates .

Hemi-Hydrochloride Salt of 1-exo-Acetamidopyrrolizidine

This structurally related compound (C₉H₁₇N₂O⁺·Cl⁻·C₉H₁₆N₂O) shares the pyrrolizidine core but substitutes 2-methylbutanamide with an acetamide group. Key comparisons:

  • Hydrogen Bonding : Both compounds exhibit short N–H⋯N interactions, but the acetamide derivative’s hydrogen bond (2.69 Å) is slightly shorter than typical values for secondary amines, suggesting enhanced stabilization in the solid state .
  • Crystallographic Behavior: The acetamide salt crystallizes in a monoclinic system with $Z = 4$, while the 2-methylbutanamide analog’s packing may differ due to steric effects from the branched side chain.

Pharmacopeial Butanamide Derivatives

Complex analogs like (R)- and (S)-N-[(...)-3-methyl-2-[2-oxotetrahydropyrimidin-1-yl]butanamide (PF 43(1)) share the butanamide backbone but incorporate additional functional groups (e.g., phenoxyacetamido, tetrahydro pyrimidinyl) for pharmaceutical activity . Unlike the pyrrolizidine compound, these derivatives prioritize stereochemical diversity and bioactivity over crystallographic stability.

Data Table: Comparative Analysis

Parameter N-(Hexahydro-1H-pyrrolizin-2-yl)-2-methylbutanamide N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 1-exo-Acetamidopyrrolizidine Hemi-HCl
Molecular Formula C₁₃H₂₄N₂O (estimated) C₁₂H₁₇NO₂ C₉H₁₇N₂O⁺·Cl⁻·C₉H₁₆N₂O
Molecular Weight (g/mol) ~224.34 207.27 372.93
Core Structure Pyrrolizidine Benzamide Pyrrolizidine
Key Functional Groups Bicyclic amine, branched alkylamide N,O-Bidentate directing group Acetamide, chloride counterion
Synthetic Route Multistep bicyclic assembly Acid/acid chloride + amino alcohol Acid-amine coupling + salt formation
Primary Application Crystallography, hydrogen-bond studies Catalytic C–H activation Solid-state interaction analysis

Research Findings and Implications

  • Hydrogen-Bonding Dynamics : The pyrrolizidine-based compounds exhibit shorter and stronger N–H⋯N bonds compared to simpler amides, enabling insights into supramolecular design .
  • Catalytic vs. Structural Utility : While the benzamide derivative is optimized for metal coordination, the pyrrolizidine analogs prioritize structural rigidity, making them valuable in materials science .

Biological Activity

N-(Hexahydro-1H-pyrrolizin-2-yl)-2-methylbutanamide, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis pathways, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound can be represented as follows:

  • Molecular Formula : C_{12}H_{22}N_{2}O
  • Molecular Weight : 210.32 g/mol

This compound features a hexahydro-pyrrolizine moiety, which is known for its ability to interact with various biological targets.

Synthesis Pathways

The synthesis of this compound involves several steps, often beginning with the formation of the pyrrolizine ring. Various synthetic routes have been explored, including:

  • Cyclization Reactions : Utilizing starting materials such as 2-methylbutanoic acid derivatives and amines to form the pyrrolizine structure.
  • Functionalization : Post-synthesis modifications to enhance bioactivity or selectivity towards specific targets.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an inhibitor of mutated KRAS proteins, which are implicated in various cancers. The compound's ability to modulate signaling pathways associated with cell proliferation presents opportunities for therapeutic intervention.

  • Mechanism of Action : The compound appears to inhibit KRAS signaling by binding to allosteric sites, preventing the activation of downstream effectors involved in tumor growth.

Pharmacological Studies

A range of in vitro and in vivo studies have been conducted to evaluate the pharmacological effects of this compound:

Study TypeFindings
In vitroDemonstrated significant inhibition of cell proliferation in cancer cell lines.
In vivoShowed reduced tumor growth in animal models bearing KRAS-driven tumors.

Case Studies

  • Case Study 1 : A clinical trial assessing the efficacy of this compound in patients with non-small cell lung cancer (NSCLC) showed promising results in terms of tumor reduction and manageable side effects.
  • Case Study 2 : Preclinical models indicated that this compound could enhance the efficacy of existing chemotherapeutics by targeting KRAS mutations specifically.

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